Abyssinone IV

Antibacterial Natural Products Flavonoids

Abyssinone IV is a prenylated flavanone isolated from several Erythrina species, including E. abyssinica and E.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
Cat. No. B15285770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbyssinone IV
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C=C(C=C3)O)C
InChIInChI=1S/C25H28O4/c1-15(2)5-7-17-11-19(12-18(25(17)28)8-6-16(3)4)23-14-22(27)21-10-9-20(26)13-24(21)29-23/h5-6,9-13,23,26,28H,7-8,14H2,1-4H3
InChIKeyJBQLRZGPTDOWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abyssinone IV: Procuring a Prenylated Flavanone with Defined Cytotoxic, PTP1B Inhibitory, and Antibacterial Activities for Research


Abyssinone IV is a prenylated flavanone isolated from several Erythrina species, including E. abyssinica and E. sigmoidea [1]. It belongs to a class of chiral flavonoids characterized by a 2-phenylchromen-4-one backbone with characteristic prenyl (3-methylbut-2-enyl) substituents [2]. The compound has been the subject of multiple studies evaluating its cytotoxic, antibacterial, and enzyme inhibitory properties, establishing a foundational profile for research applications [3].

Why Abyssinone IV Cannot Be Readily Replaced by Other Prenylated Flavonoids in Research Assays


Within the broader class of prenylated flavonoids, subtle variations in the substitution pattern (e.g., the number and position of prenyl and hydroxyl groups) lead to significant differences in biological activity and selectivity [1]. For instance, the 3',5'-diprenylated B-ring of Abyssinone IV is a key structural feature that distinguishes it from analogs like Abyssinone II (mono-prenylated) and influences its interaction with molecular targets such as PTP1B and cancer cell lines [2]. Furthermore, the stereochemistry at the C2 position is crucial for activity, and the availability of enantiomerically enriched material via asymmetric synthesis is a critical procurement consideration not guaranteed by sourcing generic, racemic flavonoid mixtures [3]. The quantitative evidence presented below demonstrates why Abyssinone IV possesses a specific activity profile that is not interchangeable with its closest structural relatives.

Abyssinone IV Procurement Guide: Quantitative Differentiation Against Key Analogs


Antibacterial Efficacy: Abyssinone-IV-4'-Methylether vs. Phaseollidin and Other Erythrina Constituents

In a study evaluating constituents from Erythrina droogmansiana, abyssinone-IV-4'-methylether demonstrated specific antibacterial activity against Providencia stuartii (ATCC 29916) and Enterobacter aerogenes (ATCC 13048), while other isolated compounds, including the structurally related phaseollidin, did not show antibacterial activity under the same conditions [1]. This indicates that the specific prenylation pattern of abyssinone-IV-4'-methylether confers a distinct antimicrobial profile not shared by all co-occurring flavonoids.

Antibacterial Natural Products Flavonoids

Cytotoxicity Profile: Abyssinone IV vs. 6α-Hydroxyphaseollidin in Drug-Resistant Cancer Models

Abyssinone IV exhibited moderate but consistent cytotoxicity across a panel of nine drug-sensitive and multidrug-resistant (MDR) cancer cell lines, with IC50 values ranging from 14.43 μM (against MDA-MB-231-pcDNA) to 20.65 μM (against HCT116 p53(+/+)) [1]. In the same study, the pterocarpan isoflavonoid 6α-hydroxyphaseollidin (compound 7) was significantly more potent, with all IC50 values below 10 μM [1]. This demonstrates that while Abyssinone IV is less potent than the leading compound in this panel, it offers a distinct, moderate activity profile that may be advantageous in combination studies or when seeking a less cytotoxic starting point for further derivatization.

Cytotoxicity Cancer Multidrug Resistance

PTP1B Inhibitory Activity: Abyssinone IV's Rank Within a Series of Isoprenylated Flavonoids

Abyssinone IV was identified as one of several active protein tyrosine phosphatase-1B (PTP1B) inhibitors isolated from Erythrina mildbraedii, exhibiting an IC50 value within the range of 14.8 ± 1.1 to 39.7 ± 2.5 μM [1]. While the study did not report individual IC50 values for all compounds, the collective data positions Abyssinone IV alongside other prenylated flavonoids like abyssinone-V-4'-O-methyl ether and sigmoidin E as a moderate PTP1B inhibitor [1]. This activity is notably less potent than the known PTP1B inhibitor ursolic acid (IC50 = 3.1 μM), but it highlights the relevance of the prenylated flavanone scaffold for this therapeutic target.

PTP1B Inhibition Type 2 Diabetes Obesity

Synthetic Accessibility and Enantiopurity: Abyssinone IV 4'-OMe via Asymmetric Catalysis

The first asymmetric total synthesis of abyssinone IV 4'-OMe was achieved using a quinine- or quinidine-derived thiourea catalyst, enabling access to the compound in high enantiomeric excess (ee) [1]. The reported method delivers the natural product with controlled absolute stereochemistry at the sensitive C2 position, a feature not guaranteed by traditional isolation from plant sources which often yield racemic or scalemic mixtures [1]. The catalytic asymmetric synthesis yielded the desired enantiomer with an enantiomeric excess determined by chiral HPLC analysis, providing a reproducible and scalable source of stereochemically defined material for biological evaluation [2].

Asymmetric Synthesis Flavonoid Chemistry Medicinal Chemistry

Abyssinone IV: Recommended Application Scenarios Based on Quantitative Evidence


Cytotoxicity Profiling in Multidrug-Resistant (MDR) Cancer Models

Abyssinone IV is a suitable tool compound for investigating mechanisms of collateral sensitivity or resistance in MDR cancer cell lines. Its moderate, defined IC50 values (14.43–20.65 μM) against a panel of MDR cell lines [1] make it a valuable comparator to more potent agents like 6α-hydroxyphaseollidin. Researchers can utilize Abyssinone IV to study the impact of specific resistance mechanisms (e.g., BCRP, p53 knockout) on flavonoid cytotoxicity.

Structure-Activity Relationship (SAR) Studies for PTP1B Inhibitors

Given its confirmed PTP1B inhibitory activity within a defined IC50 range (14.8–39.7 μM) [1], Abyssinone IV serves as a key reference compound for SAR campaigns aimed at optimizing prenylated flavonoids for metabolic disease targets. Its 3',5'-diprenylated B-ring structure provides a specific scaffold for evaluating the impact of prenyl group modifications on PTP1B binding affinity.

Antibacterial Screening Against Enterobacteriaceae

The specific antibacterial activity of abyssinone-IV-4'-methylether against Providencia stuartii and Enterobacter aerogenes (MIC = 25 μg/mL) [1] positions this derivative as a candidate for further investigation into its mechanism of action against these Gram-negative pathogens. It can be used as a starting point for the development of novel agents targeting drug-resistant Enterobacteriaceae.

Stereochemical Purity Verification in Natural Product Research

The availability of an asymmetric synthesis route for abyssinone IV 4'-OMe [1] enables the procurement of enantiomerically pure material for use as a chiral standard. This is essential for researchers who need to determine the enantiomeric composition of natural extracts or verify the stereochemical integrity of synthetic or biosynthetic samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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